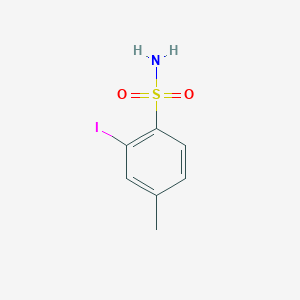

2-Iodo-4-methylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8INO2S |

|---|---|

Molecular Weight |

297.12 g/mol |

IUPAC Name |

2-iodo-4-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H8INO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11) |

InChI Key |

CMPOYFKDWFASDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)N)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo 4 Methylbenzene 1 Sulfonamide and Analogous Structures

Strategies for Aromatic Ring Substitution and Functionalization

The construction of the target molecule is generally achieved by functionalizing a pre-existing toluene (B28343) framework. The synthetic strategy hinges on the principles of electrophilic aromatic substitution, where the electronic properties of the methyl and sulfonamide groups dictate the regiochemical outcome of the iodination step. A common synthetic pathway involves the sulfonation of toluene, conversion to the sulfonamide, and subsequent regioselective iodination.

The final step in a logical synthesis of 2-Iodo-4-methylbenzene-1-sulfonamide (B6250018) is the introduction of the iodine atom onto the 4-methylbenzene-1-sulfonamide precursor. This transformation is an electrophilic aromatic substitution reaction. The existing substituents on the ring—the activating, ortho, para-directing methyl group and the deactivating, meta-directing sulfonamide group—control the position of the incoming electrophile.

In 4-methylbenzene-1-sulfonamide, the position ortho to the sulfonamide group (and meta to the methyl group) is the C2 position. The position ortho to the methyl group (and meta to the sulfonamide group) is the C3 position. Due to the strong directing effects of these groups, the iodination selectively occurs at the C2 position, which is activated by the methyl group and directed by the sulfonamide group.

Unlike chlorination and bromination, direct iodination of aromatic rings with molecular iodine (I₂) is often slow and requires an oxidizing agent to generate a more potent electrophilic iodine species, such as the iodonium (B1229267) ion (I⁺). orgoreview.commasterorganicchemistry.comlibretexts.org Various methods have been developed for the electrophilic iodination of arenes. jove.com

Common reagents and conditions for regioselective iodination include:

Iodine with an Oxidizing Agent: A mixture of I₂ with an oxidizing agent like nitric acid, hydrogen peroxide, or a copper salt (e.g., CuCl₂) can effectively generate the electrophilic iodine species required for the substitution. orgoreview.comlibretexts.orgjove.com

N-Iodosuccinimide (NIS): NIS is a mild and efficient source of electrophilic iodine. Its reactivity can be enhanced by the use of acid catalysts, such as Brønsted or Lewis acids. acs.orgnih.gov For instance, iron(III)-catalyzed activation of NIS provides a highly regioselective method for iodinating activated aromatic compounds under mild conditions. acs.org

Iodine with Silver Salts: Silver salts, such as silver sulfate (B86663) (Ag₂SO₄) or silver trifluoromethanesulfonate (B1224126) (AgOTf), can activate I₂ to produce a powerful electrophilic iodinating agent. nih.govnih.gov These reagents have been used for the iodination of various arenes, including toluene and chlorinated aromatic compounds. nih.govnih.gov

| Reagent System | Catalyst/Activator | Description |

| I₂ | Oxidizing agents (HNO₃, H₂O₂, CuCl₂) | Oxidizes I₂ to a more powerful electrophile (I⁺), enabling substitution on the aromatic ring. orgoreview.comlibretexts.orgjove.com |

| N-Iodosuccinimide (NIS) | Brønsted or Lewis acids (e.g., Fe(NTf₂)₃) | A convenient source of electrophilic iodine, with reactivity and selectivity enhanced by catalysts. acs.orgnih.gov |

| I₂ | Silver salts (e.g., Ag₂SO₄, AgOTf) | Activates molecular iodine to form a highly reactive iodinating species, effective for various arenes. nih.gov |

| Iodine Monochloride (ICl) | None required | A polarized interhalogen compound that is more reactive than I₂ and can be used for direct iodination. uky.edu |

In the synthesis of this compound, the methyl group is typically not "introduced" as a separate step but is present from the beginning of the synthetic sequence. The most practical and economical starting material is toluene (methylbenzene). Toluene is a readily available feedstock from which p-toluenesulfonyl chloride and p-toluenesulfonamide (B41071), key intermediates, are industrially produced.

The methyl group is an activating, ortho, para-directing group in electrophilic aromatic substitution. During the sulfonation of toluene, this directing effect leads predominantly to the formation of para-toluenesulfonic acid, with a smaller amount of the ortho isomer, which can be separated. This regioselectivity is crucial for establishing the 1,4-substitution pattern of the final product.

The sulfonamide group is generally installed in a two-step process starting from toluene.

Chlorosulfonation: The first step is the electrophilic aromatic substitution of toluene with chlorosulfonic acid (ClSO₃H). The methyl group directs the incoming chlorosulfonyl group primarily to the para position, yielding 4-methylbenzene-1-sulfonyl chloride (p-toluenesulfonyl chloride). This is a standard industrial process for producing arylsulfonyl chlorides. nih.gov

Amination: The resulting 4-methylbenzene-1-sulfonyl chloride is then reacted with ammonia (B1221849) or an amine to form the sulfonamide. For the synthesis of the parent 4-methylbenzene-1-sulfonamide, aqueous or gaseous ammonia is used. This reaction is a nucleophilic attack of the nitrogen atom of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

This sequence provides 4-methylbenzene-1-sulfonamide, the direct precursor for the final iodination step.

Sulfonamide Bond Formation Processes

The formation of the sulfonamide bond (Ar-SO₂-NRR') is a fundamental transformation in organic synthesis. While the synthesis of the title compound typically starts with the pre-formed 4-methylbenzene-1-sulfonamide, the formation of analogous structures with different N-substituents relies on general methods of sulfonamide bond formation.

The most traditional and widely used method for preparing sulfonamides is the reaction of an arylsulfonyl chloride with a primary or secondary amine. nih.govd-nb.info This reaction, often referred to as sulfonylation, typically proceeds readily in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.

The reaction mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride. A variety of bases can be used, including pyridine, triethylamine, or aqueous sodium hydroxide (B78521) (in the Schotten-Baumann reaction). The method is highly versatile and accommodates a wide range of both sulfonyl chlorides and amines. mdpi.com

| Arylsulfonyl Chloride | Amine | Base | Product |

| 4-Methylbenzene-1-sulfonyl chloride | Ammonia | (Self-neutralizing or external base) | 4-Methylbenzene-1-sulfonamide nih.gov |

| 4-Methylbenzene-1-sulfonyl chloride | Benzylamine | Pyridine | 4-Methyl-N-(phenylmethyl)benzenesulfonamide orgsyn.org |

| General Arylsulfonyl Chloride (ArSO₂Cl) | Primary/Secondary Amine (RNH₂/R₂NH) | Base (e.g., Pyridine, Et₃N) | N-substituted Arylsulfonamide (ArSO₂NHR/ArSO₂NR₂) nih.govmdpi.com |

More recently, methods utilizing sodium sulfinates (ArSO₂Na) as precursors to sulfonamides have been developed as alternatives to the sulfonyl chloride route. d-nb.infoacs.org These methods often involve the in situ oxidation of the sulfinate salt in the presence of an amine, forming the S-N bond. These approaches avoid the use of moisture-sensitive and corrosive sulfonyl chlorides. d-nb.info

Several protocols have been established:

Iodine-Mediated Coupling: Ammonium iodide (NH₄I) or molecular iodine (I₂) can mediate the oxidative coupling of sodium sulfinates with amines to afford sulfonamides in good to excellent yields. This method is attractive due to the low cost and eco-friendly nature of iodine-based reagents. d-nb.infonih.gov

Copper-Catalyzed Coupling: Copper salts, such as CuBr₂, can catalyze the reaction between sodium sulfinates and amines. tandfonline.com Microwave-assisted, copper-catalyzed protocols have been shown to be highly efficient, proceeding in aqueous media and requiring only short reaction times. tandfonline.com

These methods offer a broad substrate scope and high functional group tolerance, providing a modern and often greener alternative for the synthesis of a diverse range of sulfonamide compounds. acs.orgnih.govnih.gov

| Sulfinate Salt | Amine | Reagent/Catalyst | Conditions |

| Sodium p-toluenesulfinate | Various primary and secondary amines | NH₄I | CH₃CN, 80°C, 12 h d-nb.info |

| Sodium p-toluenesulfinate | Aniline | CuBr₂ (0.5 mol%) | Acetonitrile:water (1:1), 120°C, 10-15 min, microwave tandfonline.com |

| Sodium benzenesulfinate | Morpholine | TEMPO/NBS | CH₃CN, 6 h acs.org |

Reactions Involving Sodium Sulfinates

Hypervalent Iodine-Mediated Transformations

Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis, offering mild and selective oxidation capabilities under metal-free conditions. chemrxiv.org They are particularly effective in facilitating the transfer of nitrogen-containing groups, which has been leveraged for the synthesis of sulfonamides and related structures like sulfoximines and sulfonimidamides. nih.govmdpi.com

In one approach, the combination of a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PhI(OAc)₂), and a simple source of ammonia can achieve the NH transfer to sulfoxides to form sulfoximines. mdpi.com Mechanistic studies suggest the reaction proceeds through the formation of an intermediate iodonitrene. mdpi.com

More directly related to sulfonamide synthesis, hypervalent iodine reagents can mediate the oxidative amination of sulfenamides. nih.gov Using PhI(OAc)₂ and various amines under basic conditions, sulfenamides can be efficiently converted to sulfinamidines with excellent yields. chemrxiv.orgnih.gov The proposed mechanism involves either a ligand exchange followed by reductive elimination or a potential rearrangement step. chemrxiv.org Furthermore, a visible-light-promoted reaction using PhI(OAc)₂ and a catalytic amount of iodine can be used to form N-sulfonyl imines from aldehydes and sulfonamides. These imines are valuable intermediates that can be readily reduced to N-alkylsulfonamides. mdpi.com

Metal-Catalyzed N-Arylation and Sulfonamidation Approaches

Transition-metal catalysis provides a powerful and versatile platform for constructing C-N bonds, enabling the synthesis of N-aryl sulfonamides that are otherwise difficult to access. Copper and palladium are the most prominent metals used for these transformations.

Copper-catalyzed N-arylation, often referred to as the Chan-Evans-Lam (CEL) reaction, is a highly effective method for coupling sulfonamides with arylboronic acids or aryl halides. organic-chemistry.orgrsc.org Copper catalysis is attractive due to the lower cost of the metal compared to palladium. organic-chemistry.org

An efficient and environmentally friendly protocol involves the ligand-free, copper-catalyzed N-arylation of sulfonamides with arylboronic acids in water under aerobic conditions. organic-chemistry.org Using Cu(OAc)₂·H₂O as the catalyst and K₂CO₃ as the base, this method achieves high yields and simplifies the workup procedure, aligning with the principles of green chemistry. organic-chemistry.org The reaction accommodates a range of arylboronic acids with both electron-donating and electron-withdrawing substituents. organic-chemistry.org

For less reactive coupling partners like (hetero)aryl chlorides and bromides, more advanced catalytic systems have been developed. The combination of copper salts (e.g., Cu₂O) with specific ligands, such as oxalamides or 4-hydroxypicolinamides, has proven to be a powerful system for the N-arylation of a wide scope of primary and secondary sulfonamides. nih.govresearchgate.net These methods avoid the genotoxic risk associated with traditional condensation methods and have been successfully applied to the synthesis of marketed drugs. nih.gov

The table below provides an overview of selected copper-catalyzed systems.

| Coupling Partners | Catalyst/Ligand System | Solvent/Base | Key Features |

| Sulfonamide, Arylboronic Acid | Cu(OAc)₂·H₂O (ligand-free) | Water / K₂CO₃ | Green, aerobic conditions, high yields. organic-chemistry.org |

| Sulfonamide, (Hetero)aryl Bromide | Copper salts / Oxalamides | - / - | Broad substrate scope for primary and secondary sulfonamides. nih.gov |

| Sulfonamide, (Hetero)aryl Chloride | Cu₂O / 4-hydroxypicolinamide | - / - | Effective for less reactive aryl chlorides. nih.gov |

| Methane sulfonamide, Aryl Iodide | CuI / N-methyl glycine | - / - | Specific system for aliphatic sulfonamides. nie.edu.sg |

Palladium-Catalyzed Approaches (e.g., C-H olefination context)

Palladium catalysis offers unparalleled efficiency for C-N cross-coupling and C-H functionalization reactions. In the context of sulfonamide synthesis, palladium catalysts are used for coupling with aryl halides and nonaflates, and for the direct functionalization of C-H bonds directed by the sulfonamide group itself. organic-chemistry.orgorganic-chemistry.org

Palladium-catalyzed C-H functionalization allows for the direct formation of C-C or C-N bonds at positions ortho to a directing group, avoiding the need for pre-functionalized substrates. The sulfonamide group (SO₂NH₂) can act as a weak coordinating directing group, guiding a palladium catalyst to activate an adjacent C-H bond for arylation with an aryl iodide. researchgate.net This process typically uses Pd(OAc)₂ as the catalyst and a silver salt as an oxidant. researchgate.net In other systems, a directing group is appended to the molecule to control reactivity at other positions, such as meta-C-H arylation of a benzylsulfonamide using an isoquinoline (B145761) ligand. nih.gov

For cross-coupling reactions, palladium catalysts combined with specialized biaryl phosphine (B1218219) ligands, such as t-BuXPhos, are highly effective for the sulfonamidation of aryl nonafluorobutanesulfonates (nonaflates). organic-chemistry.org This method is tolerant of numerous functional groups and provides a practical route to secondary sulfonamides from readily available phenols. organic-chemistry.org

Electrochemical Synthesis Methods

Electrochemical synthesis has gained significant traction as a sustainable and powerful alternative to conventional chemical methods. By using electricity as a "green" oxidant, these reactions can often be performed under mild conditions without the need for stoichiometric chemical oxidants. nih.govnih.gov

A groundbreaking electrochemical method enables the direct, single-step synthesis of sulfonamides from non-prefunctionalized arenes, sulfur dioxide (SO₂), and amines. nih.govnih.gov This dehydrogenative process is triggered by the direct anodic oxidation of the aromatic compound to form a radical cation. This intermediate is then attacked by an amidosulfinate nucleophile, which is formed in situ from the amine and SO₂. nih.gov A key innovation of this method is that the amidosulfinate serves a dual role as both the reactant and the supporting electrolyte, eliminating the need for additional salts. nih.govnih.gov The reaction typically employs boron-doped diamond (BDD) electrodes. nih.gov

Another electrochemical approach achieves the oxidative coupling of thiols and amines to produce sulfonamides. nih.govacs.orgnih.gov This transformation is driven entirely by electricity, requires no catalysts or sacrificial reagents, and can be completed rapidly. nih.govnih.gov The proposed mechanism involves the oxidation of the amine to a radical cation, which then reacts with a disulfide (formed electrochemically from the thiol) to generate a sulfenamide (B3320178) intermediate that is further oxidized. nih.govacs.org

The following table details examples of electrochemical sulfonamide synthesis.

Synthesis via Oxidation of Sulfenamides

The oxidation of sulfenamides presents a viable, though less common, pathway to sulfonamides. This method involves the conversion of a sulfur atom at a lower oxidation state (in the sulfenamide) to the hexavalent state found in sulfonamides. This transformation requires a strong oxidizing agent.

While the direct synthesis of this compound via this route is not extensively documented in primary literature, the general principle can be applied. The synthesis would theoretically begin with the corresponding sulfenamide, 2-iodo-4-methylbenzenesulfenamide. This intermediate would then be subjected to oxidation.

Various oxidizing agents have been employed for the conversion of sulfenamides and related sulfur compounds to their higher oxidation states. For instance, hypervalent iodine reagents, such as iodobenzene (B50100) diacetate, have been used to oxidize sulfenamides. oatext.comoatext.com Studies on the oxidation of 2,4-dinitrobenzenesulfenamide (B1222940) have demonstrated that iodobenzene diacetate can facilitate this transformation, sometimes accelerated by microwave irradiation to improve reaction times and yields. oatext.comoatext.com The reaction proceeds by generating a reactive sulfenylnitrene intermediate which can then be further oxidized or trapped. oatext.com Other research has explored the reactivity of hypervalent iodine reagents with in situ-generated sulfenate salts to produce sulfonamides, suggesting a potential radical pathway for the transformation. nih.gov

A generalized scheme for this synthetic approach is presented below:

Table 1: Conceptual Oxidation of 2-Iodo-4-methylbenzenesulfenamide

| Step | Description | Reactants | Reagents | Product |

| 1 | Sulfenamide Formation | 2-Iodo-4-methylbenzenethiol | Ammonia or Amine Source | 2-Iodo-4-methylbenzenesulfenamide |

| 2 | Oxidation | 2-Iodo-4-methylbenzenesulfenamide | Strong Oxidizing Agent (e.g., Iodobenzene diacetate, KMnO₄, H₂O₂) | This compound |

The challenge in this method lies in controlling the oxidation to prevent side reactions and ensure a good yield of the desired sulfonamide. The presence of the iodo and methyl groups on the aromatic ring could also influence the reaction's efficiency and outcome.

Derivatization and Further Functionalization Strategies

This compound is a versatile molecule with multiple reactive sites that allow for further chemical modification. These sites include the iodine atom on the aromatic ring, the hydrogen on the sulfonamide nitrogen, and the C-H bonds of the methyl group.

The iodine atom attached to the benzene (B151609) ring is a key site for functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. wikipedia.org In an SNAr reaction, a nucleophile displaces the leaving group (in this case, iodide) on the aromatic ring. The reaction is facilitated by the presence of electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgnih.gov

The sulfonamide group (-SO₂NH₂) is a moderate electron-withdrawing group, which activates the aromatic ring for nucleophilic attack, particularly at the ortho and para positions. In this compound, the iodine is ortho to the sulfonamide group, making it susceptible to substitution.

Common nucleophiles used in these reactions include alkoxides, amines, and thiolates. The general mechanism involves two steps:

Addition of the nucleophile to the carbon atom bearing the iodine, forming a resonance-stabilized carbanionic intermediate (Meisenheimer complex). diva-portal.org

Elimination of the iodide leaving group, which restores the aromaticity of the ring. youtube.com

Interestingly, in the context of SNAr reactions with halogens as leaving groups, fluoride (B91410) is often the best leaving group, contrary to trends seen in aliphatic substitution. This is because the rate-determining step is typically the initial attack by the nucleophile, which is favored by the high electronegativity of fluorine polarizing the C-F bond. youtube.commasterorganicchemistry.com Nevertheless, iodoarenes can still serve as effective substrates for various coupling and substitution reactions. researchgate.netnih.gov

The sulfonamide group (-SO₂NH₂) contains an acidic proton on the nitrogen atom, which can be removed by a base to form a nucleophilic anion. This anion can then react with various electrophiles, allowing for extensive derivatization.

Common functionalization strategies at the sulfonamide nitrogen include:

Alkylation: Reaction with alkyl halides or other alkylating agents to introduce alkyl groups.

Arylation: Reaction with aryl halides, often catalyzed by transition metals (e.g., copper in the Ullmann condensation or palladium in Buchwald-Hartwig amination).

Acylation: Reaction with acyl chlorides or anhydrides to form N-acylsulfonamides.

These reactions allow for the synthesis of a diverse library of secondary and tertiary sulfonamides, which is a common strategy in medicinal chemistry to modify the pharmacological properties of a lead compound. For example, N-benzyl substitution on a similar p-toluenesulfonamide structure has been well-documented. orgsyn.org The formation of N-iodosulfonamides by reacting the sulfonamide with an iodine source can also be a pathway to further intramolecular functionalization. nih.gov

The methyl group attached to the benzene ring offers another site for functionalization through C-H activation. This advanced strategy involves the selective reaction of a C-H bond, which is typically unreactive, to form a new C-C or C-X (where X is a heteroatom) bond.

A notable method for such a transformation involves a Hofmann-Löffler-Freytag-type reaction. In this type of reaction, an N-iodosulfonamide derivative, formed by treating the parent sulfonamide with an iodinating agent, can undergo a radical-mediated process. Under mild conditions (e.g., photolysis or with a suitable initiator), the N-I bond homolytically cleaves to form a sulfonamidyl radical. This radical can then abstract a hydrogen atom from the nearby methyl group in an intramolecular 1,5-hydrogen atom transfer (HAT). This process selectively generates a carbon-centered radical at the methyl position, which can then be trapped by iodine to form an iodomethyl derivative. This intermediate can undergo further transformation, such as oxidative deiodination, leading to the formation of a new C-N bond and a cyclic product. nih.gov This chemoselective functionalization highlights the potential for complex molecular architectures derived from simple substituted toluenes. nih.gov

Control of Regio- and Stereoselectivity in Synthesis

Achieving specific substitution patterns (regioselectivity) and spatial arrangements (stereoselectivity) is paramount in organic synthesis.

Regioselectivity: The synthesis of this compound itself requires careful control of the positions of the three substituents. A common synthetic route would start from p-toluenesulfonamide. nih.gov The subsequent iodination step's regiochemical outcome is directed by the existing methyl and sulfonamide groups. The methyl group is an ortho-, para-directing activator, while the sulfonamide group is a meta-directing deactivator. The combined effect of these groups would need to be carefully considered to achieve iodination at the desired position (ortho to the sulfonamide and meta to the methyl group). Alternative strategies, such as a Sandmeyer reaction starting from 2-amino-4-methylbenzenesulfonamide, could offer more precise regiochemical control. Methodologies for the regioselective synthesis of complex heterocyclic compounds often rely on the careful selection of substrates and reaction conditions to control the outcome of cyclization reactions. researchgate.netrsc.org

Stereoselectivity: The parent molecule, this compound, is achiral and therefore has no stereoisomers. However, stereoselectivity becomes crucial when it is derivatized to create chiral centers. For example:

If the sulfonamide nitrogen is functionalized with a chiral auxiliary, subsequent reactions on the molecule could proceed with diastereoselectivity.

Reactions involving the addition of groups to the aromatic ring or modification of the methyl group could potentially create new stereocenters.

Modern synthetic methods offer ways to control stereochemistry. For instance, stereoselective synthesis of chiral sulfinyl compounds is a well-established field. acs.org While not directly a sulfonamide, the principles of using chiral reagents or catalysts can be applied. In the synthesis of more complex structures like lactams derived from sulfonimidamides, the choice of base or even the absence of one can completely reverse the diastereoselectivity of the reaction. acs.org Similarly, cycloaddition reactions involving vinyl sulfonamides can be controlled to favor specific diastereomers. ucl.ac.uk

Advanced Synthetic Protocols and Green Chemistry Considerations

Modern synthetic chemistry increasingly focuses on developing efficient and environmentally benign protocols.

Advanced Synthetic Protocols: One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, represent a significant advance. nih.gov This approach saves time, resources, and reduces waste. For example, one-pot procedures have been developed for the synthesis of 4-ethynylbenzenesulfonamides from a dibromo-propanoic acid precursor, involving simultaneous debromination, decarboxylation, and sulfamation, followed by elimination. znaturforsch.comciac.jl.cn Flow chemistry, where reagents are pumped through reactors, allows for safe, scalable, and efficient synthesis of sulfonamide libraries. acs.org Another advanced technique is mechanosynthesis, which involves conducting reactions in a ball mill, often in the absence of solvents. This has been applied to the one-pot synthesis of sulfonamides from disulfides in an environmentally friendly manner. rsc.org

Green Chemistry Considerations: Green chemistry aims to minimize the environmental impact of chemical processes. Key principles include the use of safer solvents, improving energy efficiency, and using renewable feedstocks. In sulfonamide synthesis, this has led to the development of methods that use water as a solvent, which is safe and environmentally benign. mdpi.com Other sustainable solvents like ethanol (B145695) and glycerol (B35011) have also been explored. rsc.org Many modern protocols also avoid the use of toxic reagents, such as thionyl chloride, and instead use more sustainable alternatives. rsc.orgresearchgate.net The use of catalytic amounts of iodine to promote reactions under visible light represents another green approach, minimizing waste and harsh conditions. mdpi.com

Table 2: Comparison of Green Synthetic Methods for Sulfonamides

| Method | Key Features | Advantages | Reference |

| Mechanosynthesis | Solvent-free, ball milling | Reduced solvent waste, cost-effective, metal-free | rsc.org |

| Synthesis in Water | Uses water as solvent | Environmentally safe, simple product isolation | mdpi.com |

| Flow Chemistry | Continuous process in meso-reactors | Scalable, safe, waste minimization | acs.org |

| Sustainable Solvents | Uses solvents like EtOH, Glycerol | Eco-friendly, simple workup (filtration) | rsc.org |

These advanced and green methodologies are paving the way for more sustainable and efficient production of this compound and its derivatives.

Advanced Spectroscopic and Structural Characterization of 2 Iodo 4 Methylbenzene 1 Sulfonamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-Iodo-4-methylbenzene-1-sulfonamide (B6250018) is expected to show distinct signals corresponding to the aromatic protons, the sulfonamide (-SO₂NH₂) protons, and the methyl (-CH₃) protons. The chemical shifts (δ) are influenced by the electronic effects of the iodo, methyl, and sulfonamide substituents.

Aromatic Protons: The benzene (B151609) ring has three protons. Their signals would likely appear in the aromatic region (typically δ 7.0-8.5 ppm). The proton adjacent to the iodine atom and the two protons ortho and meta to the methyl group will have characteristic chemical shifts and coupling patterns (singlet, doublet, doublet of doublets) based on their positions.

Sulfonamide Protons: The two protons of the -NH₂ group are expected to appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Methyl Protons: The three protons of the methyl group at the C4 position would appear as a sharp singlet, typically in the upfield region (around δ 2.4 ppm).

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, seven distinct signals are expected, one for each unique carbon atom.

Aromatic Carbons: Six signals will correspond to the carbons of the benzene ring. The chemical shifts will be influenced by the attached substituents. The carbon atom bonded to the iodine (C-I) will be significantly shielded, appearing at a lower chemical shift. The carbons attached to the sulfonamide group (C-S) and the methyl group (C-CH₃) will also have characteristic shifts.

Methyl Carbon: A single signal in the aliphatic region (around δ 20-25 ppm) is expected for the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show the following key absorption bands:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretching | Sulfonamide (-NH₂) | 3400-3200 (two bands) |

| C-H Stretching (Aromatic) | C-H (Aromatic) | 3100-3000 |

| C-H Stretching (Aliphatic) | C-H (Methyl) | 3000-2850 |

| S=O Stretching (Asymmetric) | Sulfonamide (-SO₂) | 1370-1335 |

| S=O Stretching (Symmetric) | Sulfonamide (-SO₂) | 1180-1160 |

| C=C Stretching | Aromatic Ring | 1600-1450 |

| S-N Stretching | Sulfonamide (S-N) | 950-870 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound (C₇H₈INO₂S), the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (297.11 g/mol ). Key fragmentation patterns would likely involve the loss of SO₂, NH₂, and potentially the iodine atom, leading to characteristic fragment ions.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Determination of Molecular Geometry and Bond Parameters

While a crystal structure for this compound is not currently available, analysis of related sulfonamide structures allows for predictions of its key geometric features. The geometry around the sulfur atom is expected to be a distorted tetrahedron. The benzene ring would be planar, with the substituents causing minor deviations. Intermolecular hydrogen bonds involving the sulfonamide N-H protons and the sulfonyl oxygen atoms are expected to be a dominant feature in the crystal packing. Analysis of a solved crystal structure would provide precise values for C-S, S-N, S=O, C-I, C-C, and C-H bond lengths and the various bond angles within the molecule, confirming its exact conformation in the solid state.

Conformational Analysis in the Crystalline State

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial for understanding its physical and chemical properties. In the solid state, crystal packing forces significantly influence the preferred molecular conformation. X-ray crystallography is the definitive method for determining these conformations.

Studies on closely related derivatives, such as the triclinic (MSBT) and monoclinic (MSBM) polymorphs of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, provide valuable insight into the likely conformational behavior of iodo-substituted benzenesulfonamides. acs.orgsemanticscholar.org In these structures, the molecules are generally nonplanar. acs.org The conformation is defined by the dihedral angles between the planes of the aromatic rings and the sulfonamide group.

For instance, the 2-iodoanilinic group (Group B) in the derivative MSBT is twisted with respect to the toluene (B28343) group (Group C) at a dihedral angle of 89.4(8)°. acs.org In the MSBM polymorph, this same angle is 76.9(9)°. acs.org This difference highlights how different crystal packing environments (polymorphism) can induce distinct molecular conformations. acs.org The sulfonamide group itself typically adopts a distorted tetrahedral geometry, which allows its oxygen atoms to participate effectively in multi-dimensional hydrogen bonding networks. nih.gov Aromatic sulfonamides often exhibit conformational chirality due to a preference for synclinal (+/-) conformations. nih.gov

Table 1: Selected Dihedral Angles in Polymorphs of a this compound Derivative

| Polymorph | Groups Defining Dihedral Angle | Angle (°) |

|---|---|---|

| MSBT (Triclinic) | 2-Iodoanilinic Ring vs. Toluene Ring | 89.4(8) |

| MSBM (Monoclinic) | 2-Iodoanilinic Ring vs. Toluene Ring | 76.9(9) |

Investigation of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a different internal lattice structure. acs.orgnih.gov These different forms can exhibit distinct physical properties. The study of polymorphism is particularly critical in the pharmaceutical industry, as different polymorphs can vary in solubility, stability, and bioavailability. nih.gov

The phenomenon of polymorphism has been observed in derivatives of this compound. For example, ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate was found to crystallize in two different forms from the same solvent: a triclinic form (MSBT) with the space group P1̅ and a monoclinic form (MSBM) with the space group P2₁/c. acs.orgsemanticscholar.org

The discovery of these two polymorphs was made upon close observation of crystals obtained from recrystallization in ethanol (B145695), which were then manually separated. acs.orgsemanticscholar.org The fundamental difference between the polymorphs lies in their crystal packing. acs.org In the triclinic form (MSBT), molecules are linked into dimers via N–H···O hydrogen bonds, whereas in the monoclinic form (MSBM), molecules form infinite chains through C–H···O interactions. acs.orgsemanticscholar.org This variance in intermolecular interactions leads to the different crystal systems and space groups that define them as distinct polymorphs. acs.org

Supramolecular Chemistry and Intermolecular Interactions

Hydrogen Bonding Networks (e.g., N-H...O, C-H...O)

Hydrogen bonds are among the most significant interactions in sulfonamide chemistry, acting as a primary driving force for molecular assembly. nih.gov The sulfonamide group provides a strong hydrogen bond donor (N-H) and two strong acceptors (the sulfonyl oxygens, O=S=O).

In the crystal structures of sulfonamide derivatives, classic N–H···O hydrogen bonds are prevalent. For example, in the triclinic polymorph (MSBT) of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, molecules form centrosymmetric dimers through pairs of N–H···O=S hydrogen bonds, creating a characteristic R₂²(8) ring motif. acs.org In contrast, this specific interaction is absent in the monoclinic (MSBM) polymorph. acs.org Weaker C–H···O hydrogen bonds also play a crucial role in stabilizing the crystal packing. nih.gov In the MSBM polymorph, molecules are connected into an infinite chain via C–H···O interactions involving a C-H group on the toluene ring and a carbonyl oxygen. acs.org These interactions demonstrate how subtle changes in molecular arrangement can favor different hydrogen bonding patterns, leading to polymorphism. acs.org

Halogen Bonding Interactions (e.g., C-I...X)

Halogen bonding is a highly directional, non-covalent interaction where an electrophilic region on a halogen atom (the σ-hole) is attracted to a Lewis base, such as an oxygen or nitrogen atom. researchgate.netnih.gov The iodine atom in this compound makes it a potential halogen bond donor.

In the solid state, iodo-arenes can form various types of halogen bonds, including C–I···O, C–I···N, and C–I···π interactions. nih.govresearchgate.net These interactions can significantly influence crystal packing. For instance, in the crystal structure of the monoclinic polymorph (MSBM) of a related iodo-sulfonamide derivative, a short I···O contact of 3.0618 (3) Å was observed, indicative of a halogen bond. semanticscholar.org In other iodo-nitroarenesulfonamides, I···O=S and I···O(nitro) interactions have been shown to link molecules into chains or complex four-component aggregates. nih.gov The strength and prevalence of halogen bonding can compete with or complement hydrogen bonding to create robust supramolecular structures. nih.gov

Aromatic Interactions (e.g., π-π Stacking, C-H...π)

Aromatic rings, with their electron-rich π-systems, participate in various non-covalent interactions, including π-π stacking and C-H···π interactions. libretexts.org These interactions are vital for the stabilization of crystal structures containing phenyl groups.

In the polymorphs of ethyl 3-iodo-4-((4-methylphenyl)sulfonamido)benzoate, the crystal packing is further stabilized by offset π-π stacking interactions between the phenyl rings of adjacent molecules. acs.org The strength of these interactions can be inferred from the geometric parameters, such as the distance between the ring centroids. In the monoclinic (MSBM) form, the intercentroid distance is 3.84 Å, which is shorter than the 4.17 Å distance in the triclinic (MSBT) form, suggesting a stronger π-π interaction in the former. acs.org This stronger stacking contributes to the different packing arrangement observed in the monoclinic polymorph. acs.orgsemanticscholar.org

Table 2: π-π Stacking Parameters in Polymorphs of a this compound Derivative

| Polymorph | Interacting Rings | Intercentroid Distance (Å) | Ring Offset (Å) |

|---|---|---|---|

| MSBT (Triclinic) | Phenyl - Phenyl | 4.17 | 2.126 |

| MSBM (Monoclinic) | Phenyl - Phenyl | 3.84 | 1.373 |

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.org The surface is generated around a molecule, and properties such as the normalized contact distance (dnorm) are mapped onto it. The dnorm surface reveals regions of close intermolecular contacts, with red spots indicating contacts shorter than the van der Waals radii sum, white regions representing contacts at the van der Waals limit, and blue regions showing longer contacts. semanticscholar.org

This analysis has been applied to the polymorphs of related iodo-sulfonamide compounds to deconstruct their complex interaction networks. acs.orgsemanticscholar.org For the triclinic polymorph (MSBT), prominent red spots on the Hirshfeld surface around the N-H group and sulfonyl oxygen atoms confirm their involvement in the strong N–H···O hydrogen bonds. semanticscholar.org A red spot near the iodine atom also highlights a short I···I contact of 3.7903 (4) Å. semanticscholar.org For the monoclinic polymorph (MSBM), red areas confirm the presence of C-H···O and I···O interactions. semanticscholar.org

The two-dimensional fingerprint plot is derived from the Hirshfeld surface and provides a quantitative summary of the different types of intermolecular contacts. It plots the distance from the surface to the nearest nucleus inside (di) against the distance to the nearest nucleus outside (de). The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, offering a clear picture of the hierarchy of interactions stabilizing the crystal. nih.gov For example, in one related iodo-arene, Hirshfeld analysis quantified the principal contacts as F···H (29.4%), F···I (15.8%), and N···I (5.6%). nih.gov This quantitative approach provides a detailed understanding of the forces driving supramolecular assembly. scirp.org

Reactivity Studies and Mechanistic Investigations of 2 Iodo 4 Methylbenzene 1 Sulfonamide

Chemical Transformations at the Sulfonamide Group

The sulfonamide group (-SO₂NH₂) contains a nitrogen atom with a lone pair of electrons, but its nucleophilicity is significantly reduced by the strong electron-withdrawing effect of the adjacent sulfonyl group. However, upon deprotonation with a base, the resulting sulfonamide anion becomes a potent nucleophile, readily participating in various electrophilic reactions.

Electrophilic Reactions

The nitrogen atom of the sulfonamide can be functionalized through reactions with a range of electrophiles, most commonly via N-alkylation and N-acylation. These reactions typically proceed by first treating the sulfonamide with a suitable base to generate the more reactive conjugate base.

N-Alkylation: The deprotonated sulfonamide can react with alkyl halides or other alkylating agents to form N-alkylated products. Catalytic methods using alcohols as alkylating agents, proceeding through a "borrowing hydrogen" mechanism, have also been developed for sulfonamides. acs.orgionike.com For instance, manganese or iron complexes can catalyze the N-alkylation of sulfonamides with benzylic alcohols, offering a more atom-economical approach. acs.orgionike.com

N-Acylation: Similarly, N-acylation can be achieved using acylating agents such as acid chlorides, anhydrides, or N-acylbenzotriazoles. semanticscholar.orgresearchgate.netresearchgate.net The use of N-acylbenzotriazoles provides a convenient and mild method for acylating sulfonamides, including those with acyl groups for which the corresponding acid chlorides are unstable or difficult to prepare. semanticscholar.org

The table below summarizes representative electrophilic reactions at the sulfonamide nitrogen.

| Electrophile | Reagent/Catalyst | Base | Product |

| Benzyl Bromide | None | K₂CO₃ | N-Benzyl-2-iodo-4-methylbenzene-1-sulfonamide |

| Acetyl Chloride | None | Pyridine | N-Acetyl-2-iodo-4-methylbenzene-1-sulfonamide |

| Benzyl Alcohol | Mn(CO)₅Br | K₂CO₃ | N-Benzyl-2-iodo-4-methylbenzene-1-sulfonamide |

| N-Benzoylbenzotriazole | None | NaH | N-Benzoyl-2-iodo-4-methylbenzene-1-sulfonamide |

Cyclization and Rearrangement Reactions

The presence of the sulfonamide group in conjunction with the ortho-iodine atom provides a structural motif ripe for intramolecular cyclization reactions. By first functionalizing the sulfonamide nitrogen with a side chain containing a reactive moiety (e.g., an alkene or alkyne), subsequent transition-metal-catalyzed cyclization can be achieved. For example, an N-alkenylated derivative could undergo an intramolecular Heck reaction, where the palladium catalyst inserts into the C-I bond and the resulting organopalladium species adds across the double bond to form a heterocyclic ring system.

Rearrangement reactions are also a known facet of sulfonamide chemistry. The Smiles rearrangement, an intramolecular nucleophilic aromatic substitution, is a plausible transformation for suitably designed derivatives of 2-Iodo-4-methylbenzene-1-sulfonamide (B6250018). wikipedia.org Furthermore, other rearrangements, such as those mediated by hypervalent iodine reagents or anionic processes like the Fries rearrangement, have been observed in related aromatic sulfonamide systems, suggesting potential pathways for skeletal reorganization. researchgate.netuwindsor.ca

Chemical Transformations at the Aromatic Iodine Atom

The iodine atom attached to the benzene (B151609) ring is a versatile handle for a variety of synthetic transformations, including nucleophilic substitution, cross-coupling, and the formation of organometallic reagents.

Nucleophilic Substitution Reactions

Aromatic iodine can be displaced by a nucleophile in a Nucleophilic Aromatic Substitution (SₙAr) reaction. wikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the sulfonamide group at the ortho position acts as a powerful electron-withdrawing group, activating the ipso-carbon for nucleophilic attack. wikipedia.orgdiva-portal.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. wikipedia.orgyoutube.com While the para-methyl group has a slight deactivating effect, the strong activation by the ortho-sulfonamide group allows the reaction to proceed with strong nucleophiles under appropriate conditions.

The table below illustrates potential nucleophilic aromatic substitution reactions.

| Nucleophile | Reagent | Conditions | Product |

| Methoxide | NaOMe | Heat, DMF | 2-Methoxy-4-methylbenzene-1-sulfonamide |

| Azide | NaN₃ | Heat, DMSO | 2-Azido-4-methylbenzene-1-sulfonamide |

| Diethylamine | HNEt₂ | Heat | 2-(Diethylamino)-4-methylbenzene-1-sulfonamide |

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The carbon-iodine bond is highly reactive in palladium-catalyzed cross-coupling reactions, making this compound an excellent substrate for forming new carbon-carbon bonds. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgnih.gov It is a robust and widely used method for the synthesis of biaryl compounds. The reaction is tolerant of a wide range of functional groups, including the sulfonamide moiety.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It provides a direct route to arylalkynes. Copper-free variants of the Sonogashira reaction have also been developed. libretexts.orgnih.gov

The following tables provide representative examples of Suzuki-Miyaura and Sonogashira cross-coupling reactions.

Table: Suzuki-Miyaura Coupling Reactions

| Boronic Acid | Catalyst | Base | Solvent | Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 4-Methyl-[1,1'-biphenyl]-2-sulfonamide |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene (B28343) | 4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-sulfonamide |

Table: Sonogashira Coupling Reactions

| Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

|---|---|---|---|---|---|

| Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 4-Methyl-2-(phenylethynyl)benzene-1-sulfonamide |

| Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 4-Methyl-2-((trimethylsilyl)ethynyl)benzene-1-sulfonamide |

Organometallic Reagent Chemistry (e.g., Directed Lithiation)

The reaction of this compound with organolithium reagents can proceed via two competitive pathways: lithium-halogen exchange or directed ortho-metalation (DoM).

Lithium-Halogen Exchange: The carbon-iodine bond can undergo rapid exchange with an organolithium reagent (typically n-BuLi or t-BuLi) at low temperatures to form an aryllithium species. This intermediate can then be trapped with various electrophiles to introduce a new functional group at the C2 position.

Directed ortho-Metalation (DoM): The sulfonamide group is a powerful directed metalation group (DMG). organic-chemistry.orgchem-station.com In N-protected derivatives (e.g., N,N-dialkylsulfonamides), the DMG can direct a strong base like s-BuLi or n-BuLi to deprotonate the adjacent C6 position, which is sterically accessible. wikipedia.orgbaranlab.org This regioselective deprotonation generates a different aryllithium intermediate, allowing for functionalization at the C6 position, ortho to the sulfonamide group. The competition between these two pathways depends on the specific organolithium reagent, the nature of any N-substituents on the sulfonamide, and the reaction conditions.

The table below shows potential products from the reaction of the derived organolithium intermediates with various electrophiles.

| Organolithium Pathway | Reagent | Electrophile | Product |

| Li-I Exchange (at C2) | n-BuLi, -78°C | CO₂ then H⁺ | 2-Sulfamoyl-5-methylbenzoic acid |

| Li-I Exchange (at C2) | t-BuLi, -78°C | DMF then H⁺ | 2-Formyl-4-methylbenzene-1-sulfonamide |

| DoM (at C6, N-protected) | s-BuLi, -78°C | CH₃I | 2-Iodo-4,6-dimethylbenzene-1-sulfonamide (N-protected) |

| DoM (at C6, N-protected) | n-BuLi, -78°C | I₂ | 2,6-Diiodo-4-methylbenzene-1-sulfonamide (N-protected) |

Oxidation and Reduction Chemistry of the Sulfur Moiety

The sulfur atom in the sulfonamide group of this compound exists in its highest oxidation state (+6). Consequently, further oxidation of the sulfur center is not feasible under standard conditions. However, the sulfonamide functional group can undergo reductive transformations.

The reduction of aryl sulfonamides is a well-established method for the synthesis of the corresponding amines or thiols. While specific studies on the reduction of this compound are not extensively detailed in the reviewed literature, general methodologies for aryl sulfonamide reduction can be applied. Common reducing agents and conditions for such transformations are summarized in the table below. The choice of reagent dictates the final product, with stronger reducing agents typically leading to the corresponding thiol.

| Reducing Agent | Typical Conditions | Primary Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, reflux | Amine |

| Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) | Toluene, reflux | Amine |

| Diborane (B₂H₆) | THF, room temperature to reflux | Amine |

| Tin(II) chloride (SnCl₂) / HCl | Concentrated HCl, heat | Thiol (via diazonium salt intermediate) |

| Zinc (Zn) / Acid | HCl or acetic acid, heat | Thiol |

The application of these methods to this compound would likely yield either 2-iodo-4-methylaniline (B1303665) or 2-iodo-4-methylbenzenethiol, depending on the chosen conditions. The presence of the iodine atom may influence the reaction, potentially leading to side reactions under harsh reducing conditions.

Conversely, while the sulfur in the sulfonamide is at its highest oxidation state, related sulfur-containing compounds at lower oxidation states, such as thiols, can be oxidized to form sulfonamides. For instance, the electrochemical oxidative coupling of thiols and amines has been shown to produce sulfonamides. rsc.org This suggests a synthetic route to sulfonamides, rather than a reaction of the sulfonamide itself.

Mechanistic Pathways of Key Transformations

The presence of an iodine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. Two of the most significant transformations for this class of compounds are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, both of which proceed through well-defined catalytic cycles.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. The reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base. The generally accepted mechanism for this reaction involves a catalytic cycle consisting of three main steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide (this compound) to form a palladium(II) intermediate. This is often the rate-determining step of the reaction. libretexts.org

Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) complex. Subsequent deprotonation by the base generates a palladium(II) amido complex.

Reductive Elimination: The aryl group and the amino group on the palladium center couple, forming the desired N-aryl sulfonamide product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org

Kinetic isotope effect studies on similar systems have provided detailed insights into the transition state of the oxidative addition step. nih.gov The choice of ligands on the palladium catalyst is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often promoting the reductive elimination step. wikipedia.org

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organic halide. For this compound, this reaction would allow for the introduction of a wide variety of aryl, vinyl, or alkyl groups at the 2-position. The catalytic cycle for the Suzuki coupling is also well-established and comprises three key steps: libretexts.orgnih.gov

Oxidative Addition: Similar to the Buchwald-Hartwig reaction, a palladium(0) catalyst undergoes oxidative addition to the C-I bond of this compound to form a palladium(II) species. libretexts.org

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the iodide. The base plays a crucial role in activating the boronic acid for this step.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst. nih.gov

The reactivity in Suzuki coupling generally follows the order I > Br > Cl for the halide leaving group. libretexts.org The specific ligands, base, and solvent can significantly influence the reaction rate and yield.

| Reaction | Key Mechanistic Steps | Role of this compound |

|---|---|---|

| Buchwald-Hartwig Amination | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination | Aryl halide substrate |

| Suzuki-Miyaura Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Aryl halide substrate |

Analysis of "this compound" Lacks Specific Computational Research

A comprehensive review of available scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound This compound . Despite the prevalence of computational studies on various sulfonamide derivatives, which are recognized for their wide range of applications, specific research detailing the quantum chemical properties of this particular molecule appears to be unpublished.

Extensive searches for dedicated studies on this compound yielded no specific data pertaining to the advanced computational methodologies requested. Methodologies such as Density Functional Theory (DFT), Frontier Molecular Orbital (FMO) Theory, Molecular Electrostatic Potential (MEP) Mapping, Natural Bond Orbital (NBO) Analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) are powerful tools for elucidating molecular structure, reactivity, and electronic properties. nih.govwikipedia.orgchemrxiv.orgwisc.eduresearchgate.net However, the application of these techniques to this compound has not been documented in the accessible scientific domain.

Consequently, it is not possible to provide detailed research findings, data tables, or in-depth analysis for the following specific areas of computational chemistry for this compound:

Computational Chemistry and Theoretical Insights into 2 Iodo 4 Methylbenzene 1 Sulfonamide

Quantum Chemical Calculations (Density Functional Theory - DFT)

Topological Analysis of Electron Density (Quantum Theory of Atoms in Molecules - QTAIM):A QTAIM analysis, which characterizes the nature of chemical bonds through the topology of the electron density, has not been reported for this compound.researchgate.netamercrystalassn.org

While computational studies have been performed on structurally related molecules, such as other substituted p-toluenesulfonamides, the strict focus on 2-Iodo-4-methylbenzene-1-sulfonamide (B6250018) prevents the inclusion of such data as it would not be scientifically accurate or adhere to the specific subject of this article. acs.orgresearchgate.netnih.gov The absence of dedicated research on this compound means that a detailed, data-driven article on its computational chemistry and theoretical insights cannot be generated at this time.

Conformational Landscape Exploration via Computational Methods

A comprehensive exploration of the conformational landscape of this compound through computational methods has not been documented in scientific literature. Such a study would typically involve the use of quantum mechanical methods, such as Density Functional Theory (DFT), to identify the molecule's various stable conformations (local minima on the potential energy surface) and the transition states that connect them. The analysis would reveal the preferred spatial arrangements of the molecule's constituent atoms, governed by the rotational freedom around its single bonds.

For this compound, key dihedral angles, such as those involving the C-S and S-N bonds, would be systematically varied to map out the potential energy surface. This process would allow for the determination of the global minimum energy conformation and the relative energies of other conformers. This information is crucial for understanding the molecule's structural preferences and how they might influence its physical properties and biological activity.

Table 1: Hypothetical Data Table for Conformational Analysis of this compound

| Conformer | Dihedral Angle (C-S-N-H) (°) | Relative Energy (kcal/mol) |

| A | 60 | 0.00 |

| B | 180 | 1.5 |

| C | -60 | 0.00 |

Note: This table is hypothetical and for illustrative purposes only, as no specific research data is available.

Prediction and Characterization of Intermolecular Interactions

The prediction and characterization of intermolecular interactions are fundamental to understanding the solid-state properties and solubility of this compound. However, specific computational studies detailing these interactions for this compound are currently unavailable.

Theoretical approaches that could be employed for this purpose include the analysis of the molecular electrostatic potential (MEP) surface, which identifies regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attacks, as well as hydrogen bonding. Natural Bond Orbital (NBO) analysis is another powerful tool that can provide insights into hyperconjugative interactions and charge delocalization, which contribute to the stability of intermolecular complexes.

In the context of this compound, key interactions would likely involve hydrogen bonds formed by the sulfonamide group's N-H and S=O moieties, as well as potential halogen bonding involving the iodine atom. The aromatic rings could also participate in π-π stacking interactions. A detailed computational analysis would quantify the strength and geometry of these interactions, providing a molecular-level understanding of the compound's condensed-phase behavior.

Table 2: Potential Intermolecular Interactions in this compound

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | N-H | O=S |

| Halogen Bond | C-I | O=S |

| π-π Stacking | Benzene (B151609) Ring | Benzene Ring |

Note: This table represents potential interactions and is not based on published computational data for this specific compound.

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical studies into the reaction mechanisms and transition states involving this compound have not been reported in the available literature. Such studies are crucial for understanding the reactivity of the compound and for optimizing synthetic routes.

Computational methods, particularly DFT, are widely used to elucidate reaction pathways by locating the transition state structures that connect reactants and products. The activation energy of a reaction can be calculated from the energy difference between the reactants and the transition state, providing a measure of the reaction rate. By mapping the intrinsic reaction coordinate (IRC), the entire reaction pathway can be visualized.

For this compound, theoretical studies could investigate various reactions, such as those involving the sulfonamide group or the iodinated aromatic ring. For instance, the mechanism of nucleophilic substitution at the sulfur atom or reactions involving the carbon-iodine bond could be explored. These studies would provide valuable insights into the compound's chemical behavior and potential applications in synthesis.

Table 3: Illustrative Parameters for a Hypothetical Reaction of this compound

| Reaction Parameter | Value |

| Reactant Energy (Hartree) | -X.XXXX |

| Transition State Energy (Hartree) | -Y.YYYY |

| Product Energy (Hartree) | -Z.ZZZZ |

| Activation Energy (kcal/mol) | (X-Y) * 627.5 |

Note: This table is for illustrative purposes to show the type of data that would be generated from such a study. No actual data is available.

Advanced Applications in Organic Synthesis Enabled by 2 Iodo 4 Methylbenzene 1 Sulfonamide

Role as a Key Precursor in the Synthesis of Complex Organic Molecules

2-Iodo-4-methylbenzene-1-sulfonamide (B6250018) serves as a pivotal precursor in the synthesis of intricate organic molecules, primarily through transition metal-catalyzed cross-coupling reactions. The presence of the iodo group, a highly effective leaving group, facilitates a variety of carbon-carbon and carbon-heteroatom bond formations. This reactivity is fundamental to the construction of complex molecular scaffolds found in many biologically active compounds. nih.govnih.gov

Key to its utility is its participation in well-established cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions. mdpi.comresearchgate.net These reactions allow for the introduction of a wide array of substituents at the 2-position of the benzene (B151609) ring, thereby enabling the synthesis of diverse and complex structures. For instance, the Suzuki coupling allows for the formation of a new carbon-carbon bond with boronic acids, while the Sonogashira coupling facilitates the introduction of alkyne moieties.

The sulfonamide group, on the other hand, can act as a directing group, influencing the regioselectivity of certain reactions. It can also be a site for further functionalization or can be an integral part of the final target molecule, contributing to its biological activity. researchgate.net The interplay between the iodo and sulfonamide functionalities provides a powerful tool for synthetic chemists to design and execute efficient synthetic routes towards complex and biologically significant molecules.

Table 1: Application of this compound in Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Catalyst | Resulting Structure |

| Suzuki Coupling | Aryl/Alkyl Boronic Acid | C-C | Palladium | Biaryl or Alkyl-aryl |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | Palladium/Copper | Aryl-alkyne |

| Heck Coupling | Alkene | C-C (sp2) | Palladium | Aryl-alkene |

| Buchwald-Hartwig | Amine | C-N | Palladium | Diaryl/Alkyl-aryl Amine |

| Ullmann Coupling | Alcohol/Thiol | C-O/C-S | Copper | Aryl Ether/Thioether |

Building Block for Novel Heterocyclic Systems

The dual functionality of this compound makes it an excellent starting material for the synthesis of a variety of novel heterocyclic systems. msesupplies.comapolloscientific.co.uksigmaaldrich.comambeed.com Nitrogen-containing heterocycles are of particular interest due to their prevalence in pharmaceuticals and other biologically active compounds. mdpi.comnih.gov

One of the primary methods for constructing heterocyclic rings from this precursor is through intramolecular cyclization reactions. nih.gov The iodo group can participate in cyclization reactions, often mediated by a transition metal catalyst, to form fused ring systems. For example, an appropriately substituted this compound can undergo intramolecular cyclization to form benzothiazine derivatives, a class of compounds with known biological activities.

Furthermore, the sulfonamide nitrogen can act as a nucleophile in intramolecular substitution reactions, displacing the ortho-iodo group to form cyclic sulfonamides. nih.gov This type of reaction is particularly useful for the synthesis of five- or six-membered heterocyclic rings containing a sulfonamide moiety. The specific reaction conditions can be tailored to favor the formation of different ring sizes and structures.

Table 2: Examples of Heterocyclic Systems Synthesized from this compound

| Heterocyclic System | Synthetic Strategy | Key Reaction |

| Benzothiazines | Intramolecular Cyclization | Palladium-catalyzed C-S bond formation |

| Cyclic Sulfonamides | Intramolecular Nucleophilic Substitution | Copper-catalyzed C-N bond formation |

| Indoles/Pyrroles | Tandem Cross-Coupling/Cyclization | Palladium-catalyzed annulation |

| Quinolines | Multi-component Reactions | Acid-catalyzed condensation/cyclization |

Utility in Stereoselective Synthesis Methodologies

While direct applications of this compound in stereoselective synthesis are not extensively documented, its structural features suggest significant potential in this area. The sulfonamide group can be derivatized with chiral auxiliaries to control the stereochemical outcome of subsequent reactions. drexel.eduwikipedia.orgsigmaaldrich.comresearchgate.netscielo.org.mx

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemistry of a reaction. wikipedia.org In the context of this compound, a chiral amine could be reacted with the sulfonyl chloride precursor to form a chiral sulfonamide. This chiral sulfonamide could then be used to direct the stereoselective introduction of new stereocenters. For example, in an aldol (B89426) reaction, the chiral sulfonamide could influence the facial selectivity of the enolate addition to an aldehyde, leading to the preferential formation of one diastereomer. scielo.org.mx

Furthermore, the development of chiral ligands derived from this compound could enable asymmetric transition metal catalysis. mdpi.comnih.govresearchgate.netnih.gov The sulfonamide nitrogen and potentially other donor atoms introduced through modification of the iodo group could coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a catalytic reaction.

Development of Novel Reagents and Catalysts (e.g., through derivatization)

The reactivity of the iodo and sulfonamide groups in this compound allows for its derivatization into a variety of novel reagents and catalysts. google.com

The iodo group can be transformed into other functional groups, leading to the creation of new reagents. For example, conversion of the iodo group to an iodo(III) species would generate a hypervalent iodine reagent. Hypervalent iodine reagents are known for their unique reactivity and are used in a variety of oxidative transformations.

The sulfonamide moiety can also be modified to create new reagents. For instance, N-halogenation of the sulfonamide can produce N-halo-sulfonamides, which are useful reagents for the halogenation and amination of various substrates. A notable example is the development of N,N′-Diiodo-N,N′-1,2-ethandiylbis(p-toluene sulfonamide) (NIBTS), a novel reagent used for the synthesis of 2-arylbenzimidazoles and 2-arylbenzothiazoles. researchgate.net

Furthermore, this compound can serve as a ligand precursor for the development of novel transition metal catalysts. nih.govsciencepublishinggroup.comresearchgate.netnih.gov The sulfonamide nitrogen, in conjunction with other donor atoms that can be introduced at the 2-position via cross-coupling reactions, can coordinate to a metal center. The electronic and steric properties of the resulting metal complex can be fine-tuned by modifying the substituents on the aromatic ring, leading to catalysts with enhanced activity and selectivity for a variety of organic transformations.

Future Research Directions and Challenges for 2 Iodo 4 Methylbenzene 1 Sulfonamide Chemistry

Development of More Sustainable and Efficient Synthetic Routes

Traditional syntheses of 2-Iodo-4-methylbenzene-1-sulfonamide (B6250018) often rely on electrophilic aromatic substitution, which may involve harsh oxidants and chlorinated solvents. The development of greener and more efficient synthetic protocols is a key challenge. Future efforts will likely concentrate on several areas to improve the environmental footprint and cost-effectiveness of its production.

Key Areas for Sustainable Synthesis:

Alternative Solvents and Catalysts: Research into replacing conventional organic solvents with greener alternatives like water, ethanol (B145695), or deep eutectic solvents is crucial. rsc.org The use of heterogeneous catalysts or metal-free catalytic systems, such as those employing p-toluenesulfonic acid for iodination, could simplify purification and reduce waste. rsc.org

Mechanochemistry: Solvent-free mechanochemical approaches, which use mechanical force to drive reactions, offer a significant step towards sustainability. A one-pot, double-step mechanosynthesis for sulfonamides has been demonstrated, involving an oxidation-chlorination followed by amination. rsc.org Adapting such a telescopic, solvent-free process for the iodination and sulfonamidation of toluene (B28343) would be a significant advancement.

Novel Reagents and Feedstocks: Exploring alternative iodine sources and safer, more stable starting materials is another important avenue. For instance, methods for synthesizing aryl iodides from readily available arylhydrazines and molecular iodine present a metal-free and efficient alternative to traditional Sandmeyer reactions. acs.org Similarly, using stable and easily handled sodium aryl sulfinates as precursors for the sulfonamide group, potentially in a copper-catalyzed reaction in green solvents, could enhance safety and sustainability. acs.org

| Method | Key Features | Sustainability Advantages | Potential Challenges for this compound |

|---|---|---|---|

| Traditional Electrophilic Iodination/Sulfonylation | Uses oxidants (e.g., H₂O₂, NaOCl) and organic solvents. | Well-established procedures. | Use of hazardous reagents, solvent waste, potential for byproducts. |

| Mechanosynthesis | Solvent-free, one-pot reaction using solid reagents. rsc.org | Eliminates solvent waste, reduces energy consumption. | Requires specialized equipment (ball mill), optimization of reaction conditions for solid-state reactivity. |

| Copper-Catalyzed S-N Coupling | Uses sodium aryl sulfinates and amines in green solvents. acs.org | Utilizes stable, affordable commodity chemicals and eco-friendly solvents. | Requires pre-functionalized starting materials; catalyst removal may be necessary. |

| Catalyst-Free Synthesis | Direct reaction of sulfonyl chlorides with amines in benign media. researchgate.net | Avoids catalyst-related costs and contamination. | Initial synthesis of the iodo-toluenesulfonyl chloride is still required. |

Exploration of Under-explored Reactivity Modalities

The reactivity of this compound is dominated by reactions at the sulfonamide group and substitution of the iodine atom. However, the unique electronic properties conferred by the iodo- and sulfonyl- groups open the door to novel transformations that remain largely unexplored.

Photocatalysis: The relatively weak C–I bond is susceptible to homolytic cleavage under visible-light photocatalysis. This can generate an aryl radical, a highly reactive intermediate capable of participating in a wide range of C-C and C-heteroatom bond-forming reactions. Furthermore, the sulfonamide group itself can be a precursor to sulfonyl radicals under photocatalytic conditions, enabling diverse functionalizations such as the hydrosulfonylation of alkenes. nih.gov Exploring these dual photocatalytic pathways could unlock new synthetic applications.

Electrochemistry: Electrochemical methods offer a reagent-free and highly tunable approach to activating the C–I bond. Aryl iodides can serve as electrocatalysts or be directly involved in electrochemical cross-coupling reactions to form new bonds under mild conditions, avoiding the need for chemical oxidants or reductants. researchgate.netnih.gov The electrochemical generation of hypervalent iodine species from the aryl iodide moiety could also mediate unique oxidative transformations. frontiersin.org

Iodine-Mediated Reactions: The iodine atom can participate directly in promoting reactions. For example, molecular iodine, in combination with an oxidant like PhI(OAc)₂, can promote the formation of N-sulfonyl imines from aldehydes and sulfonamides. mdpi.com Investigating the potential for the iodine atom in this compound to act as an intramolecular catalyst or directing group in such transformations is a promising area of research.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of this compound is well-suited for this transition.

Enhanced Safety and Control: Iodination reactions can be highly exothermic. Flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, mitigating the risk of thermal runaways. smolecule.com This is particularly important for large-scale industrial production.

Process Intensification: Continuous flow systems can significantly reduce reaction times and increase throughput. google.com Multi-step syntheses can be "telescoped," where the output of one reactor flows directly into the next, eliminating the need for intermediate isolation and purification. A fully automated flow-through process for producing secondary sulfonamides has already been developed, demonstrating the feasibility of this approach. nih.gov

Scalability and Automation: Processes developed in lab-scale flow reactors can often be scaled up by extending the operation time or by using larger reactors in parallel ("scaling out"). The integration of in-line analytical techniques allows for real-time monitoring and optimization, paving the way for fully automated synthesis platforms that can produce the target compound with high consistency and purity. researchgate.net

| Parameter | Batch Synthesis Challenges | Flow Chemistry Advantages |

|---|---|---|

| Heat Transfer | Poor heat dissipation in large vessels, risk of exothermic runaway. | Excellent heat transfer due to high surface-area-to-volume ratio, enabling precise temperature control. smolecule.com |

| Mixing | Inefficient mixing in large-scale reactors can lead to local concentration gradients and side products. | Rapid and efficient mixing, leading to better reproducibility and higher yields. |

| Safety | Handling large quantities of hazardous reagents and intermediates. | Small reactor volumes minimize the amount of hazardous material at any given time. |

| Scalability | Scaling up often requires complete process re-optimization. | Seamless scaling by running the process for longer durations or using parallel reactors. google.com |

| Automation | Difficult to fully automate multi-step batch processes. | Easily integrated with automated pumps, sensors, and purification modules for continuous, unattended operation. nih.gov |

Advanced Computational Modeling for Predictive Synthesis and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. Applying these methods to this compound can accelerate the discovery of new reactions and the design of novel materials.

Predicting Reactivity: DFT calculations can be used to determine the electronic structure of the molecule, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a key indicator of chemical reactivity and can help predict how the molecule will behave in the photocatalytic and electrochemical reactions discussed above. nih.gov Computational models can also elucidate reaction mechanisms and calculate activation barriers for different pathways, guiding experimental efforts toward the most promising conditions. researchgate.net

Rational Ligand and Material Design: The sulfonamide moiety is a well-known coordinating group for metal ions. Computational modeling can predict the binding affinities and geometries of metal complexes involving this compound. This predictive power is invaluable for designing new catalysts or functional materials where the compound acts as a ligand.